cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1408076-04-9
VCID: VC2719719
InChI: InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)
SMILES: CC1(CC(C1)N)NC(=O)OC(C)(C)C
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

CAS No.: 1408076-04-9

VCID: VC2719719

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester - 1408076-04-9

Description

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is a carbamate derivative with significant potential in medicinal chemistry. Its molecular formula is C10H20N2O2, and it has a molecular weight of approximately 200.28 g/mol . This compound features a cyclobutyl ring substituted with an amino group and a tert-butyl ester functional group, contributing to its unique reactivity and biological interactions.

Structural Characteristics

The structural elements of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester include:

PropertyDetails
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
IUPAC Nametert-butyl ((1S,3S)-3-amino-1-methylcyclobutyl)carbamate
CAS Number1408076-04-9
InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)
InChI KeyGBSIQLWXIWQGFC-UHFFFAOYSA-N
SMILESCC1(CC(C1)N)NC(=O)OC(C)(C)C

These structural features differentiate it from other compounds, potentially influencing its reactivity and biological activity .

Biological Activity Overview

This compound exhibits several biological activities:

  • Buffering Agent: It serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, particularly in cell culture applications.

  • Enzymatic Interactions: Preliminary studies suggest interactions with enzymes or receptors involved in neurotransmission and metabolic pathways. The amino group enhances its potential as a substrate in enzymatic processes.

  • Potential Therapeutic Applications: Its structural features indicate possible interactions with biological targets, although specific pharmacological profiles are yet to be fully elucidated.

Case Studies and Research Findings

Research into the biological activities of this compound is emerging. Key findings include:

  • Study on Buffering Capacity: Demonstrated effective maintenance of physiological pH levels in cell cultures, crucial for biological experiments.

  • Interaction with Neurotransmission Pathways: Investigations suggest potential influence on neurotransmitter systems, particularly through interactions with serine hydrolases.

Comparative Analysis

To understand the unique properties of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-MethylcyclobutylamineCyclobutyl ring and amine groupLacks the carbamate structure
Cyclobutylcarbamic acidCarbamate structureNo amino substitution
tert-Butyl carbamateSimple carbamate structureNo cyclobutyl ring or amino group

This comparison highlights how the combination of a cyclobutyl ring, amino group, and tert-butyl ester differentiates this compound from others, potentially influencing its reactivity and biological activity.

Safety and Handling

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is noted for causing skin irritation and serious eye irritation, as indicated by hazard warnings H315 and H319, respectively . Therefore, proper handling and safety precautions are essential when working with this compound.

CAS No. 1408076-04-9
Product Name cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)
Standard InChIKey GBSIQLWXIWQGFC-UHFFFAOYSA-N
SMILES CC1(CC(C1)N)NC(=O)OC(C)(C)C
Canonical SMILES CC1(CC(C1)N)NC(=O)OC(C)(C)C
PubChem Compound 72208021
Last Modified Aug 16 2023

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